2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE
Description
Properties
IUPAC Name |
2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJZUYGMWVPKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of 2-methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide becomes evident when compared to related compounds (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Heterocycle Differences: The thiazole core in the target compound replaces the triazole or pyridine rings in analogs, altering electronic properties and hydrogen-bonding capacity.
- Naphthalene Position : The 2-yl substitution in the target compound contrasts with the 1-yl naphthalene in triazole derivatives (e.g., 6a, 6m), which may influence π-π stacking interactions in molecular recognition .
Spectroscopic and Physicochemical Properties
Spectroscopic data from triazole analogs (Table 2) provide a basis for comparison:
Table 2: Spectroscopic Data Comparison
Notes:
- The target compound’s thiazole ring would lack the triazole proton (~8.36 ppm in 6b), instead showing characteristic thiazole C–H protons (~8.0–8.5 ppm).
- The methylpropanamide group would introduce a triplet for the methyl group (~1.2–1.5 ppm) and a multiplet for the propanamide backbone .
Biological Activity
2-Methyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including cytotoxicity, anticonvulsant properties, and other pharmacological effects, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.43 g/mol. The compound features a thiazole ring conjugated with a naphthalene moiety, which is significant for its biological activity.
Anticancer Activity
Research has demonstrated that compounds containing thiazole and naphthalene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inducing apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.4 | Induces apoptosis |
| Compound 2 | HT-29 | 0.5 | Topoisomerase II inhibition |
| Compound 3 | Jurkat | <1.0 | Antitumor activity |
In a study involving thiazole derivatives, compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively. In particular, compounds with similar structural features have been shown to possess notable anticonvulsant effects in animal models. For example, one study highlighted that certain thiazole-integrated compounds displayed a median effective dose (ED50) that provided complete protection against seizures induced by pentylenetetrazol (PTZ) .
Other Pharmacological Effects
In addition to anticancer and anticonvulsant activities, thiazole-containing compounds have been investigated for their antibacterial properties. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Cytotoxicity Evaluation : A series of naphthalene-thiazole derivatives were synthesized and tested against various cancer cell lines (MDA-MB-231, SUIT-2). The results indicated that these compounds were more potent than cisplatin in some cases, highlighting their therapeutic potential .
- Anticonvulsant Testing : In a study assessing the anticonvulsant effects of thiazole derivatives, one compound showed a significant reduction in seizure duration and frequency in rodent models when compared to traditional anticonvulsants .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Contributes to the compound's interaction with biological targets.
- Naphthalene Moiety : Enhances hydrophobic interactions and may influence the compound's ability to penetrate cellular membranes.
Studies indicate that modifications to the substituents on the thiazole and naphthalene rings can significantly alter the potency and selectivity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
